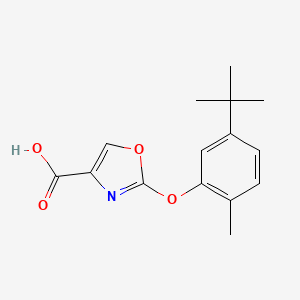
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophenol with a pyrrole-2-carbaldehyde derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated pyrrole or thiazine rings.
Substitution: Alkylated or acylated derivatives at the pyrrole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one derivatives: Compounds with similar core structures but different substituents on the pyrrole or thiazine rings.
Benzothiazole derivatives: Compounds with a benzothiazole core structure, which also exhibit various biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring, known for their diverse pharmacological properties.
Uniqueness
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to its combination of a pyrrole ring and a thiazine ring within a single molecule. This structural feature allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Additionally, the presence of both nitrogen and sulfur atoms in the structure enhances its reactivity and potential for chemical modifications.
Properties
CAS No. |
89812-76-0 |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H |
InChI Key |
LUBIEURSTVRRST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


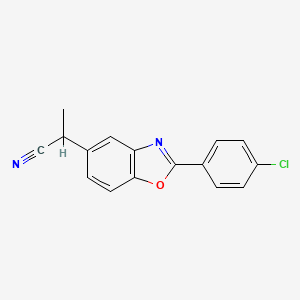
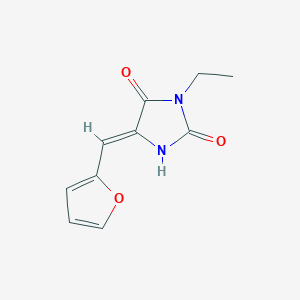
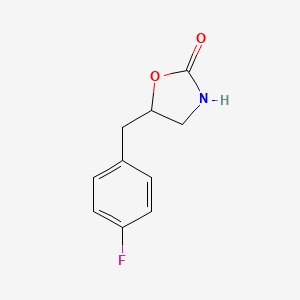

![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
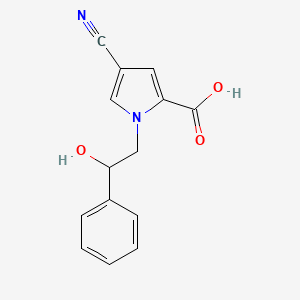
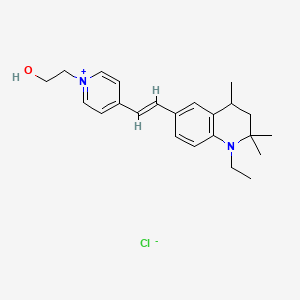
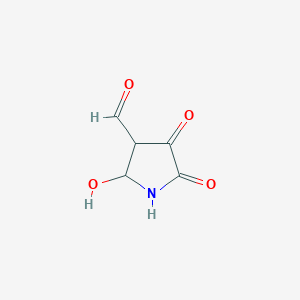
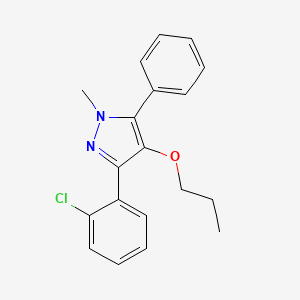
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
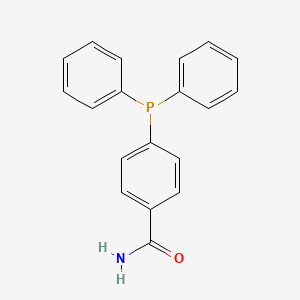
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
